molecular formula C9H12N2O B13191843 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

Cat. No.: B13191843
M. Wt: 164.20 g/mol
InChI Key: HRAMRPKSNUPGPL-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazone derivative, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C9H12N2O/c1-2-7-6-8-9(12)4-3-5-11(8)10-7/h6H,2-5H2,1H3

InChI Key

HRAMRPKSNUPGPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCCC(=O)C2=C1

Origin of Product

United States

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